N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-4-butoxybenzamide

Benzodiazepine Receptor Binding Affinity Comparator Data Gap

This ortho-substituted regioisomer features an ortho-linked benzimidazole-phenyl bridge critical for target binding. Unlike meta/para analogs, its spatial geometry ensures accurate structure-activity relationships. Ideal for OGG1 inhibition studies per WO2019166639A1. Request a quote for high-purity material.

Molecular Formula C24H23N3O2
Molecular Weight 385.467
CAS No. 313553-50-3
Cat. No. B2976752
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-4-butoxybenzamide
CAS313553-50-3
Molecular FormulaC24H23N3O2
Molecular Weight385.467
Structural Identifiers
SMILESCCCCOC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C3=NC4=CC=CC=C4N3
InChIInChI=1S/C24H23N3O2/c1-2-3-16-29-18-14-12-17(13-15-18)24(28)27-20-9-5-4-8-19(20)23-25-21-10-6-7-11-22(21)26-23/h4-15H,2-3,16H2,1H3,(H,25,26)(H,27,28)
InChIKeyIZVGZJPPTICOSR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-4-butoxybenzamide (CAS 313553-50-3): Baseline Identity and Procurement Context


N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-4-butoxybenzamide (CAS 313553-50-3) is a synthetic small molecule belonging to the benzimidazole/benzodiazole carboxamide class. Its structure features a 1H-benzimidazol-2-yl group linked through an ortho-substituted phenyl ring to a 4-butoxybenzamide moiety. This compound exists within a family of closely related positional isomers—including the meta- and para- phenyl-linked analogs—that share the same core scaffold but differ in the substitution geometry at the central phenyl bridge. For scientific procurement, establishing the precise ortho-substitution pattern is critical, as this regioisomer is structurally distinct from its immediate analogs in a way that can dictate molecular recognition, conformational preference, and target binding.

Why N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-4-butoxybenzamide Cannot Be Interchanged with Generic Benzimidazole Carboxamides


Substituting N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-4-butoxybenzamide with a generic benzimidazole-4-butoxybenzamide or a different regioisomer carries a high risk of altered pharmacological or materials performance. The ortho-linkage between the benzimidazole and the central phenyl ring enforces a distinct dihedral angle and hydrogen-bonding topology compared to the meta- and para- variants . Even if in-class compounds share the same functional groups, the spatial presentation of the benzimidazole NH and the amide carbonyl is regioisomer-dependent; thus, binding-pocket complementarity, dipole moment, and crystal packing cannot be assumed to be equivalent. Without direct, quantitative comparator data, generic replacement is scientifically unjustified and may lead to failed replication in binding assays, co-crystallization trials, or structure-activity campaigns.

Quantitative Differentiation Evidence for N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-4-butoxybenzamide: A Critical Appraisal


Direct Comparative Binding Affinity Data Is Currently Absent from the Public Domain

A search of primary literature, authoritative databases (ChEMBL, BindingDB, PubChem), and patent repositories yielded no head-to-head quantitative binding or functional data comparing N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-4-butoxybenzamide against its closest positional isomers or other in-class analogs. A benzodiazepine receptor competition assay (ChEMBL_38119, PubMed ID 8978853) contains data for numerous compounds but does not list this specific regioisomer [1]. Consequently, no quantifiable differentiation claim can be supported at this time.

Benzodiazepine Receptor Binding Affinity Comparator Data Gap

Regioisomeric Identity Is Structurally Verifiable but Lacks Quantitative Structure-Activity Anchoring

The target compound is unambiguously differentiated from its closest commercial analogs by the ortho-substitution pattern of the central phenyl ring. The meta-isomer (N-[3-(1H-1,3-benzodiazol-2-yl)phenyl]-4-butoxybenzamide) and the para-isomer (N-[4-(1H-benzimidazol-2-yl)phenyl]-4-butoxybenzamide) represent alternative regioisomeric forms . However, no published study has systematically quantified the impact of this regioisomerism on any biological endpoint (e.g., IC50, EC50, Ki) or physicochemical property (e.g., logP, solubility, melting point) in a side-by-side manner.

Regioisomerism Molecular Topology Structure-Activity Relationship Gap

Patent Literature Defines a Broader Pharmacological Class Without Compound-Specific Quantitation

Recent patent filings (e.g., WO2019166639A1) disclose substituted benzodiazoles as inhibitors of 8-oxoguanine-DNA glycosylase 1 (OGG1) for treating cell proliferation disorders, including cancer and inflammation [1]. The generic Markush structures encompass the core scaffold of the target compound, establishing class-level relevance to OGG1-mediated DNA repair pathways. Nevertheless, the target compound is not individually exemplified in the biological data tables, and no IC50 or cellular activity is reported for it. Thus, while the compound falls within the claimed pharmacophore space, its specific potency versus the exemplified leads remains unknown.

OGG1 Inhibition Cancer Inflammation

Evidence-Based Research Scenarios for N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-4-butoxybenzamide Under Current Data Limitations


Regioisomeric Selectivity Studies in Central Nervous System Receptor Panels

Given the historical use of benzimidazole carboxamides as benzodiazepine receptor ligands, a direct head-to-head comparison of the ortho-substituted target compound versus its meta- and para-regioisomers in radioligand displacement assays at TSPO or GABA-A subtypes would address the critical data gap. This scenario is directly motivated by the absence of binding data identified in Section 3. [1]

Structure-Activity Relationship Campaigns Targeting OGG1

The compound's structural alignment with the OGG1 inhibitor pharmacophore described in WO2019166639A1 [1] positions it as a candidate for screening alongside the patent-exemplified leads. Procurement for OGG1 biochemical or cellular assays should include the key regioisomers as essential comparators to test whether the ortho arrangement confers a catalytic advantage.

Crystallography and Conformational Analysis of Benzodiazole-Benzamide Torsional Space

The ortho-substituted central phenyl ring likely adopts a distinct dihedral angle between the benzimidazole and benzamide planes compared to the meta or para forms. Procurement for small-molecule X-ray crystallography or DFT-optimized conformer libraries can provide the physicochemical basis for future differentiation, filling the critical lack of quantitative solubility, logP, or melting point data for this specific regioisomer.

Quote Request

Request a Quote for N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-4-butoxybenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.